- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P)Synthesis, 2014, 46(22), 3059-3066,
Cas no 20962-92-9 (N-Allylphenothiazine)

N-Allylphenothiazine structure
商品名:N-Allylphenothiazine
CAS番号:20962-92-9
MF:C15H13NS
メガワット:239.335422277451
CID:1064326
N-Allylphenothiazine 化学的及び物理的性質
名前と識別子
-
- N-Allylphenothiazine
- 10-prop-2-enylphenothiazine
- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)
- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)
- Phenothiazine, 10-allyl- (6CI, 8CI)
- 10-Allyl-10H-phenothiazine
- 10-Allylphenothiazine
-
- インチ: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2
- InChIKey: GFVSLJXVNAYUJE-UHFFFAOYSA-N
- ほほえんだ: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 239.07699
じっけんとくせい
- PSA: 3.24
N-Allylphenothiazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A572200-100mg |
N-Allylphenothiazine |
20962-92-9 | 100mg |
$ 173.00 | 2023-09-09 | ||
TRC | A572200-1g |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-09-09 | ||
TRC | A572200-1000mg |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-04-19 |
N-Allylphenothiazine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C
1.2 16 h, 130 °C
1.2 16 h, 130 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C
リファレンス
- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary aminesChemical Data Collections, 2020, 29,,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled
リファレンス
- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directlyChemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux
リファレンス
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in waterTetrahedron, 2008, 64(40), 9625-9629,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide
リファレンス
- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic PolymerizationMacromolecules, 2002, 35(8), 2962-2969,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux
リファレンス
- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenesApplied Organometallic Chemistry, 2011, 25(12), 883-890,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux
リファレンス
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetatesTetrahedron, 2006, 62(15), 3752-3760,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt
1.2 rt; 20 h, rt
1.2 rt; 20 h, rt
リファレンス
- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materialsJournal of Molecular Structure, 2022, 1262,,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
リファレンス
- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solventRevue Roumaine de Chimie, 1988, 33(2), 195-7,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux
リファレンス
- Walking on the surface of phenothiazines: a combined experimental and theoretical approachRevue Roumaine de Chimie, 2010, 55(11-12), 879-884,
N-Allylphenothiazine Raw materials
N-Allylphenothiazine Preparation Products
N-Allylphenothiazine 関連文献
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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